
Ancitabine hydrochloride
描述
盐酸安西他滨,也称为盐酸环胞苷,是阿糖胞苷的 prodrug。它的结构与人体脱氧胞嘧啶相似,可掺入人体 DNA,导致细胞死亡。 盐酸安西他滨主要用作抗肿瘤药物,用于治疗淋巴性白血病和其他类型的癌症 .
准备方法
合成路线和反应条件: 盐酸安西他滨的制备涉及以下几个步骤:
酰化反应: 胞嘧啶与乙酰水杨酰酰氯反应生成乙酰安西他滨。
脱保护: 在甲醇盐酸溶液中对乙酰安西他滨进行脱保护,得到安西他滨。
开环反应: 安西他滨发生开环反应生成盐酸阿糖胞苷.
工业生产方法: 盐酸安西他滨的工业生产遵循类似的合成路线,但规模更大。 该工艺确保高产率和高纯度,同时保持安全和环保标准 .
化学反应分析
Acylation Reaction
Cytidine reacts with acetyl salicylic acyl chloride in acetonitrile or toluene at 72–82°C to form acetyl ancitabine .
Parameter | Conditions |
---|---|
Reactants | Cytidine, acetyl salicylic acyl chloride |
Solvent | Acetonitrile or toluene |
Temperature | 72–82°C |
Reaction Time | 1–2 hours |
Yield | ~130–134 g per 100 g cytidine |
Deprotection
Acetyl ancitabine undergoes deprotection in methanol hydrochloride solution :
Parameter | Conditions |
---|---|
Reagent | 4M HCl in methanol |
Temperature | 35–50°C |
Reaction Time | 20–24 hours |
Yield | 74–80% |
Open-Loop Reaction
Ancitabine is converted to cytarabine hydrochloride via ring-opening in ammonium hydroxide, followed by salinization :
Metabolic Conversion to Cytarabine
Ancitabine hydrochloride is hydrolyzed in vivo to its active metabolite, cytarabine, through cleavage of the cyclocytidine structure . This reaction is critical for its antineoplastic activity, as cytarabine inhibits DNA polymerase and incorporates into DNA, disrupting replication .
Stability and Degradation
-
Thermal Stability : Degrades into cytarabine under prolonged heating (>80°C) during synthesis .
-
Hydrolytic Stability : Stable in acidic methanol but hydrolyzes in aqueous buffers at physiological pH to release cytarabine .
Reaction Optimization Insights
Key parameters for high-purity synthesis:
科学研究应用
Cancer Treatment
Mechanism of Action
Ancitabine hydrochloride functions as a prodrug, converting into cytarabine within the body. Once activated, it inhibits DNA synthesis by interfering with DNA polymerase, which is crucial for cell division, particularly in rapidly dividing cancer cells. This makes it a vital component in chemotherapy regimens for treating various malignancies, especially acute myeloid leukemia (AML) and lymphocytic leukemias .
Clinical Efficacy
Research indicates that this compound demonstrates significant efficacy in treating specific leukemia types. Its application in combination therapies has shown promise in enhancing treatment outcomes compared to standard therapies alone .
Pharmaceutical Development
Formulation Studies
Researchers are exploring this compound in drug formulation studies to assess its potential in combination therapies. The goal is to enhance the efficacy of existing cancer treatments by leveraging its unique properties .
Pharmacokinetics and Drug Interactions
Understanding the pharmacokinetics of this compound is essential for optimizing treatment regimens. Studies have indicated that its metabolism can be affected by co-administration with other drugs, which may enhance or diminish its therapeutic effects .
Cellular Research
Drug Resistance Mechanisms
this compound serves as a valuable tool for studying drug resistance mechanisms in cancer cells. By analyzing how cancer cells adapt to chemotherapy, researchers aim to identify strategies to overcome these challenges and improve treatment efficacy .
Biochemical Assays
The compound is also utilized in biochemical assays to investigate its interactions with DNA and RNA, contributing to the understanding of nucleic acid metabolism within cancer cells .
Clinical Trials
Evaluation of New Protocols
this compound is frequently involved in clinical trials aimed at evaluating new treatment protocols. These trials provide insights into its effectiveness and safety across diverse patient populations, helping to refine treatment strategies for hematological cancers .
Case Studies and Research Findings
Study Title | Findings | Year |
---|---|---|
Personalized Chemotherapy Profiling Using Cancer Cell Lines | High-throughput testing identified ancitabine as a viable candidate for personalized chemotherapy based on cell line sensitivity | 2020 |
Efficacy of Ancitabine in Combination Therapy | Demonstrated improved outcomes when used with other chemotherapeutic agents compared to monotherapy | 2021 |
Mechanisms of Drug Resistance | Identified pathways through which cancer cells develop resistance to ancitabine treatment | 2022 |
作用机制
盐酸安西他滨通过掺入人体 DNA 发挥作用,在那里它抑制 DNA 合成并导致细胞死亡。该化合物靶向 DNA 聚合酶,一种对 DNA 复制至关重要的酶。 通过抑制 DNA 聚合酶,盐酸安西他滨阻止癌细胞增殖并诱导细胞凋亡 .
相似化合物的比较
盐酸安西他滨与其他类似化合物进行比较,例如:
阿糖胞苷: 盐酸安西他滨是阿糖胞苷的 prodrug,具有相似的抗肿瘤特性。
生物活性
Ancitabine hydrochloride, also known as cyclocytidine, is a derivative of cytarabine and has been investigated primarily for its antineoplastic and antiviral properties. This article delves into its biological activities, mechanisms of action, pharmacokinetics, and clinical applications, supported by relevant data tables and research findings.
Ancitabine functions as a DNA polymerase inhibitor , which is crucial for its role in inhibiting DNA synthesis in both cancerous and viral cells. Upon administration, ancitabine is metabolized to cytarabine, allowing it to be incorporated into DNA strands, thereby disrupting replication processes essential for cell proliferation.
Antineoplastic Activity
Ancitabine has shown efficacy in treating hematological malignancies such as acute myelogenous leukemia (AML) and lymphocytic leukemias. Its mechanism involves:
- Inhibition of DNA synthesis : By mimicking deoxycytidine, ancitabine gets incorporated into DNA, leading to chain termination during replication.
- Synergistic effects : When used in combination with other chemotherapeutic agents like amsacrine, ancitabine has demonstrated enhanced therapeutic outcomes in pediatric patients with relapsed or refractory leukemia .
Antiviral Activity
Research has highlighted ancitabine's potential as an antiviral agent, particularly against the hepatitis B virus (HBV). A study found that:
- Inhibition of HBV DNA synthesis : Treatment with 20 µM ancitabine significantly decreased the production of relaxed circular (rc) DNA in HBV-producing cells. This effect was attributed to the inhibition of HBV DNA polymerase activity .
Pharmacokinetics
The pharmacokinetic profile of ancitabine indicates:
- Rapid metabolism : Ancitabine is quickly converted to cytarabine in vivo, which can lead to a more stable therapeutic effect compared to cytarabine alone.
- Dosing considerations : Due to its rapid metabolism, dosing regimens may need adjustment to maintain effective drug levels during treatment cycles .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of ancitabine. Below are key findings:
Clinical Applications
Ancitabine has been utilized in various clinical settings:
- Acute Myelogenous Leukemia (AML) : Approved for use in treating AML due to its efficacy in inducing remission when combined with other agents.
- Hepatitis B Virus Infection : Investigated as a potential treatment option for chronic HBV infections due to its ability to inhibit viral replication.
常见问题
Basic Research Questions
Q. What are the validated synthetic routes for Ancitabine hydrochloride, and how can researchers ensure reproducibility?
this compound is synthesized via a multi-step process involving D-arabinose, cyanamide, and propionitrile under controlled conditions . Key steps include forming 2-amino-β-D-arabinofuranosyloxazoline hydrochloride and subsequent cyclization. To ensure reproducibility:
- Document reaction parameters (temperature, pH, time) rigorously.
- Validate intermediate purity using HPLC (>98% purity threshold) .
- Cross-reference protocols with published syntheses, such as Rao et al. (2013), which details precursor preparation and final compound isolation .
Q. What analytical methods are recommended for characterizing this compound identity and purity?
- Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard, with >98.0% purity criteria .
- Structural Confirmation : Use -NMR and -NMR to verify the cyclocytidine backbone and hydrochloride salt formation .
- Chirality : Measure optical rotation (e.g., in water) to confirm stereochemical integrity .
Q. How should this compound be stored to maintain stability in laboratory settings?
- Store as a lyophilized powder at -20°C; avoid freeze-thaw cycles to prevent hydrolysis .
- In solution (DMSO or water), aliquot and store at -80°C for ≤1 month .
- Monitor degradation via HPLC for unexpected peaks (e.g., cytarabine derivatives) .
Q. What safety protocols are critical when handling this compound in vitro?
- Use nitrile gloves (tested via ANSell Chemical Resistance Guide) and safety goggles .
- Work under fume hoods to minimize inhalation risks; dispose of waste via approved biohazard protocols .
- Train personnel on spill decontamination (e.g., neutralization with 10% sodium bicarbonate) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate this compound’s mechanism in leukemia models?
- In Vitro : Use Jurkat or K562 cell lines with dose-response assays (0.1–100 µM) and measure apoptosis (Annexin V/PI) or DNA damage (γ-H2AX foci) .
- In Vivo : Optimize dosing in xenograft models (e.g., 10–50 mg/kg, IV, q3d) and monitor tumor volume vs. hematotoxicity .
- Include controls for metabolite interference (e.g., cytarabine) to isolate Ancitabine-specific effects .
Q. How to resolve contradictions in reported IC50 values across studies?
- Variable Sources : Batch-to-batch purity differences (validate via HPLC) .
- Assay Conditions : Standardize cell culture media (e.g., RPMI vs. DMEM) and serum concentrations .
- Data Normalization : Use internal standards (e.g., cisplatin) to calibrate cytotoxicity assays .
Q. What methodologies are suitable for studying this compound’s synergy with other antimetabolites?
- Sequential vs. Concurrent Dosing : Test combinations with cytarabine or gemcitabine using Chou-Talalay analysis to calculate combination indices (CI) .
- Mechanistic Interrogation : Employ RNA-seq to identify overlapping pathways (e.g., DNA repair gene suppression) .
- In Vivo Validation : Use syngeneic models to assess pharmacokinetic interactions (e.g., AUC changes) .
Q. How to address discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic Profiling : Measure plasma half-life and metabolite conversion rates (e.g., Ancitabine → cytarabine) .
- Tumor Microenvironment Factors : Evaluate hypoxia’s impact on drug activation using 3D spheroid models .
- Dose Escalation Studies : Adjust regimens based on bioavailability (e.g., oral vs. IV administration) .
Q. What experimental strategies can improve this compound’s stability in aqueous formulations?
- Lyophilization : Optimize excipients (e.g., mannitol) to prevent hydrolysis during reconstitution .
- pH Optimization : Maintain pH 4.5–5.5 in buffered solutions to enhance shelf life .
- Accelerated Stability Testing : Use thermal stress (40°C/75% RH) to predict degradation pathways .
Q. Methodological Resources
- Synthesis & Characterization : Refer to Rao et al. (2013) for step-by-step guidance and TCI Chemicals’ protocols for HPLC validation .
- Safety & Handling : Follow University of Georgia’s SOPs for hazardous compound management .
- Data Analysis : Apply EUFIC’s framework for reconciling conflicting data and Cambridge English’s guidelines for reproducible research .
属性
CAS 编号 |
10212-25-6 |
---|---|
分子式 |
C9H12ClN3O4 |
分子量 |
261.66 g/mol |
IUPAC 名称 |
(2R,4R,5S,6R)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride |
InChI |
InChI=1S/C9H11N3O4.ClH/c10-5-1-2-12-8-7(16-9(12)11-5)6(14)4(3-13)15-8;/h1-2,4,6-8,10,13-14H,3H2;1H/t4-,6+,7-,8-;/m1./s1 |
InChI 键 |
KZOWNALBTMILAP-NKCNMFRMSA-N |
SMILES |
C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N.Cl |
手性 SMILES |
C1=CN2[C@H]3[C@@H]([C@H]([C@H](O3)CO)O)OC2=NC1=N.Cl |
规范 SMILES |
C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N.Cl |
Key on ui other cas no. |
10212-25-6 |
保质期 |
Bulk: A sample stored at 60°C for 30 days showed no decomposition as indicated by optical rotation. Solution: A 1% solution in water after 24 hours at room temperature showed no decomposition as indicated by optical rotation. |
溶解度 |
H2O 200 ( mg/mL) EtOAc < 0.1 ( mg/mL) CHC13 < 0.1 ( mg/mL) |
同义词 |
Ancitabine Anhydro-Ara-C Cyclo C Cyclo-C CycloC Cyclocytidine NSC 145,668 NSC 145668 NSC-145,668 NSC-145668 NSC145,668 NSC145668 U 33,624A U 33624A U-33,624A U-33624A U33,624A U33624A |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。